molecular formula C16H12BrNO2 B2399113 4-(Benzyloxy)-3-bromoquinolin-2-ol CAS No. 868145-21-5

4-(Benzyloxy)-3-bromoquinolin-2-ol

Cat. No.: B2399113
CAS No.: 868145-21-5
M. Wt: 330.181
InChI Key: BOZPFJAKJQPFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-3-bromoquinolin-2-ol is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzyloxy group at the 4-position, a bromine atom at the 3-position, and a hydroxyl group at the 2-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-bromoquinolin-2-ol typically involves multi-step reactions. One common method includes the bromination of 4-(Benzyloxy)quinolin-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-bromoquinolin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: Zinc, tin, and dilute mineral acids.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of 4-(Benzyloxy)-3-quinolinone.

    Reduction: Formation of 4-(Benzyloxy)quinolin-2-ol.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3-bromoquinolin-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)quinolin-2-ol: Lacks the bromine atom at the 3-position.

    3-Bromoquinolin-2-ol: Lacks the benzyloxy group at the 4-position.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzaldehyde group instead of the quinoline ring.

Uniqueness

4-(Benzyloxy)-3-bromoquinolin-2-ol is unique due to the presence of both the benzyloxy group and the bromine atom on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-4-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c17-14-15(20-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-16(14)19/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZPFJAKJQPFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=O)NC3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of PPh3 (1.64 g) in THF (42 mL) was added diisopropylazodicarboxylate (1.21 mL) dropwise. The mixture was stirred at 0° C. for 15 minutes before the addition of benzyl alcohol (0.52 mL) followed by quinoline alcohol from Step 1 (1.0 g). The mixture was stirred 15 minutes at 0° C. then 5 hours at room temperature. A suspension had formed at that point. The solid was filtered and washed with cold isopropanol to afford the desired product (0.78 g). LRMS (ES+) m/z 352.1 (M+Na)+.
Name
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

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